1-Azido-4-iodobenzene

Photoaffinity Labeling Membrane Protein Topology Radiolabeling

Secure your supply of 1-Azido-4-iodobenzene, the critical para-iodo aryl azide for advanced research. This building block uniquely combines a clickable azide with a heavy iodine atom for a dual-purpose handle. Essential for CuAAC/SPAAC triazole synthesis retaining the iodine for further cross-coupling diversification. The heavy atom enables SAD/MIR phasing in crystallography and provides a site for 125I radiolabeling in hydrophobic membrane protein probing. Its photolytic pathway is electronically tuned by the iodine, offering capabilities absent in bromo or chloro analogs. Procure now to enable your most demanding click-functionalization and bioconjugation workflows without compromise.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 53694-87-4
Cat. No. B1225664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-4-iodobenzene
CAS53694-87-4
Synonyms1-azido-4-iodobenzene
1-iodo-4-azidobenzene
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=[N+]=[N-])I
InChIInChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
InChIKeyFJOKWWVZXVTOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-4-iodobenzene (CAS 53694-87-4): Core Properties and Procurement Context


1-Azido-4-iodobenzene (4-iodophenyl azide) is a para-substituted aryl azide building block (C6H4IN3, MW 245.02) that combines a reactive azide group with a heavy iodine atom . This dual functionality enables its use in both copper-catalyzed and strain-promoted click chemistry for triazole synthesis, as well as in photolysis-driven photoaffinity labeling and heavy-atom derivatization for macromolecular crystallography . The compound is typically handled as a solution in tert-butyl methyl ether and stored at −20°C to ensure stability .

Why 1-Azido-4-iodobenzene Cannot Be Replaced by Other Halo-Aryl Azides


Para-halo aryl azides differ dramatically in their photochemical and crystallographic utility, despite sharing the same azide functional group. The iodine atom in 1-azido-4-iodobenzene provides both a strong anomalous scattering signal for X-ray phasing and a site for radiolabeling (e.g., 125I), features absent in the bromo, chloro, or fluoro analogs . Furthermore, the heavy iodine substituent alters the electronic environment of the azide, influencing its click reactivity and photolytic pathway relative to lighter halogens . Substituting a different para-halo azide would sacrifice these key capabilities, making 1-azido-4-iodobenzene the requisite choice for applications demanding both azide chemistry and a heavy atom or radioactive handle.

Quantitative Differentiation of 1-Azido-4-iodobenzene from Halo-Aryl Azide Alternatives


Radioiodine-Labeled Photoaffinity Labeling: Membrane Partitioning and Covalent Conjugation

1-Azido-4-[125I]iodobenzene acts as a hydrophobic photosensitive probe, partitioning preferentially into photoreceptor disc membranes and, upon UV irradiation, becoming covalently bound to opsin and phospholipid . The iodine atom enables high-specific-activity radiolabeling (125I), a feature not accessible with fluoro or chloro analogs . Incorporation into opsin was linear with probe concentration and was not significantly reduced by the presence of lysine, indicating the reactive species remained within the membrane .

Photoaffinity Labeling Membrane Protein Topology Radiolabeling

Heavy-Atom Derivatization for Macromolecular Crystallography Phasing

The iodine atom in 1-azido-4-iodobenzene provides a strong anomalous scattering signal (f' and f'') for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing . Iodine is a classic heavy atom for experimental phasing due to its high electron density and significant anomalous signal at Cu Kα wavelength . The azide group can be used to covalently attach the iodophenyl moiety to biomolecules, enabling site-specific heavy-atom labeling for crystallographic phase determination .

X-ray Crystallography Experimental Phasing Heavy-Atom Derivatization

Synthetic Accessibility: High-Yield Preparation from Readily Available Precursors

1-Azido-4-iodobenzene can be synthesized in high yield via diazotization of p-iodoaniline followed by sodium azide treatment . A reported patent procedure achieves >99% yield, producing a brownish waxy solid without requiring extensive purification . In a more recent dye-sensitizer patent, p-iodophenylazide was obtained in 93.5% yield as a dark brown solid after extraction and drying . These high yields make the compound economically accessible for scale-up and routine use.

Organic Synthesis Click Chemistry Building Blocks Diazotization

Click Chemistry Versatility: Copper-Catalyzed and Strain-Promoted Cycloaddition Compatibility

1-Azido-4-iodobenzene participates efficiently in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) . In CuAAC, reaction with phenyl acetylene or propargyloxy arylaldehydes in the presence of copper(II) acetate and sodium ascorbate produces iodophenyl-1,2,3-triazoles in high yield . The para-iodo substituent does not interfere with click reactivity, and the iodine atom remains intact for subsequent cross-coupling transformations (e.g., Suzuki, Sonogashira) .

CuAAC SPAAC Bioconjugation

High-Value Research and Industrial Applications of 1-Azido-4-iodobenzene


Radioiodinated Photoaffinity Probes for Membrane Protein Topology Mapping

1-Azido-4-iodobenzene, when radiolabeled with 125I, serves as a hydrophobic photosensitive probe for mapping membrane protein domains. Its preferential partitioning into lipid bilayers and UV-triggered covalent attachment to transmembrane proteins enables identification of membrane-embedded residues . The iodine atom provides the necessary radioactive handle for sensitive detection and quantification, a feature that cannot be replicated with bromo or chloro analogs .

Heavy-Atom Derivatization for Experimental Phasing in Macromolecular Crystallography

The iodine atom in 1-azido-4-iodobenzene offers strong anomalous scattering for SAD/MIR phasing. The azide group can be used to covalently attach the iodophenyl moiety to proteins, nucleic acids, or small-molecule ligands via click chemistry, enabling site-specific heavy-atom labeling . This approach is particularly valuable when traditional heavy-atom soaking fails or when a defined labeling site is required .

Click Chemistry Building Block for Modular Synthesis of Iodinated Triazole Conjugates

1-Azido-4-iodobenzene reacts efficiently with terminal alkynes under CuAAC or SPAAC conditions to yield 1-(4-iodophenyl)-1,2,3-triazoles . The retained iodine atom serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), allowing the triazole core to be further diversified . This sequential click-and-couple strategy is widely employed in medicinal chemistry for constructing focused libraries of bioactive triazole derivatives .

Electrochemical and Optical Probe Development via Azide Click Transformation

The azide group in 1-azido-4-iodobenzene can be transformed via CuAAC into triazoles bearing electrochemical or fluorescent reporters . For example, click reaction with 4-nitrophenylacetylene yields a nitrophenyltriazole that exhibits a characteristic reduction peak at −0.4 V in voltammetry, enabling electrochemical detection of biomolecular interactions . The iodine atom provides an additional site for further functionalization or radiolabeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azido-4-iodobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.